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Compound of Interest

Compound Name: Boc-Asp(OtBu)-OH

Cat. No.: B558377 Get Quote

Spectroscopic Data for Boc-Asp(OtBu)-OH: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-

butoxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH.

This valuable amino acid derivative is a critical building block in solid-phase peptide synthesis

and various other applications within pharmaceutical and chemical research. This document

presents its key spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS)—along with detailed experimental protocols for data

acquisition.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for Boc-Asp(OtBu)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Boc-Asp(OtBu)-OH
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.4 d 1H NH

~4.4 m 1H α-CH

~2.8 dd 1H β-CH

~2.6 dd 1H β-CH'

1.45 s 9H Boc (C(CH₃)₃)

1.44 s 9H OtBu (C(CH₃)₃)

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly

depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of Boc-Asp(OtBu)-OH

Chemical Shift (δ) ppm Assignment

~172 C=O (OtBu Ester)

~171 C=O (Carboxylic Acid)

~155 C=O (Boc)

~82 C(CH₃)₃ (OtBu)

~80 C(CH₃)₃ (Boc)

~50 α-CH

~38 β-CH₂

~28.3 C(CH₃)₃ (OtBu)

~28.1 C(CH₃)₃ (Boc)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Boc-Asp(OtBu)-OH
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Broad O-H stretch (Carboxylic Acid)

~2980 Strong C-H stretch (Aliphatic)

~1740 Strong C=O stretch (Ester)

~1710 Strong
C=O stretch (Carboxylic Acid &

Boc)

~1510 Medium N-H bend (Amide II)

~1160 Strong C-O stretch (Ester & Boc)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Boc-Asp(OtBu)-OH

m/z Ion

290.16 [M-H]⁻

312.14 [M+Na-2H]⁻

Note: Data is typically acquired using Electrospray Ionization (ESI) in negative ion mode. The

molecular weight of Boc-Asp(OtBu)-OH is 289.32 g/mol .

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of Boc-Asp(OtBu)-OH for ¹H NMR analysis,

or 20-50 mg for ¹³C NMR, into a clean, dry vial.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution by gentle swirling or
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vortexing.

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on a 75 MHz or higher field spectrometer using a proton-

decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H

NMR due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate NMR

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid Boc-Asp(OtBu)-
OH sample directly onto the ATR crystal. Ensure good contact between the sample and

the crystal by applying pressure with the anvil. This is a common and straightforward

method for solid samples.[1]

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide

(KBr) and press it into a thin, transparent pellet.

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and

record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is then analyzed to identify the characteristic absorption bands of the functional

groups present in the molecule.[2]
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Mass Spectrometry
Sample Preparation: Prepare a dilute solution of Boc-Asp(OtBu)-OH (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock

solution to a final concentration of around 10 µg/mL with the mobile phase solvent.

Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer

(e.g., quadrupole, time-of-flight, or Orbitrap).

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography system. Acquire the mass spectrum in negative ion mode to observe the

deprotonated molecule [M-H]⁻.

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio

(m/z) of the parent ion and any other significant fragments or adducts.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Boc-Asp(OtBu)-OH.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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